molecular formula C11H12BrClF3N B6274836 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride CAS No. 2731013-90-2

3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride

Cat. No.: B6274836
CAS No.: 2731013-90-2
M. Wt: 330.6
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Description

3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-bromophenyl group and a trifluoromethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the 4-Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromobenzene derivative reacts with the pyrrolidine ring.

    Addition of the Trifluoromethyl Group: This can be accomplished using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl or trifluoromethyl groups.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride
  • 3-(4-fluorophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride
  • 3-(4-methylphenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride

Uniqueness

3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its analogs with different substituents.

Properties

CAS No.

2731013-90-2

Molecular Formula

C11H12BrClF3N

Molecular Weight

330.6

Purity

90

Origin of Product

United States

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